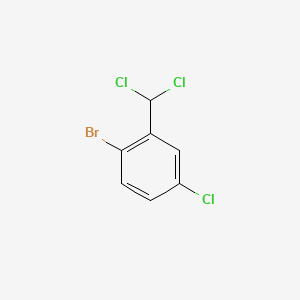
1-Bromo-4-chloro-2-(dichloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-chloro-2-(dichloromethyl)benzene is an organic compound with the molecular formula C7H4BrCl3 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and dichloromethyl groups
Métodos De Preparación
The synthesis of 1-Bromo-4-chloro-2-(dichloromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of benzene derivatives under controlled conditions. For instance, starting with 1-bromo-4-chlorobenzene, the dichloromethyl group can be introduced through a reaction with chloromethylating agents in the presence of catalysts .
Industrial production methods often involve large-scale chlorination and bromination processes, utilizing reagents such as bromine and chlorine gas, along with catalysts to facilitate the reactions. These processes are carried out under specific temperature and pressure conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Bromo-4-chloro-2-(dichloromethyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the halogen atoms.
Oxidation and Reduction: The dichloromethyl group can undergo oxidation to form carboxylic acids or reduction to form methyl groups under appropriate conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-Bromo-4-chloro-2-(dichloromethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-chloro-2-(dichloromethyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives . In nucleophilic substitution reactions, the halogen atoms are replaced by nucleophiles, leading to the formation of new compounds .
Comparación Con Compuestos Similares
1-Bromo-4-chloro-2-(dichloromethyl)benzene can be compared with other similar compounds such as:
1-Bromo-2,4-dichlorobenzene: This compound has similar halogen substitutions but lacks the dichloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-4-chloro-2-fluorobenzene: The presence of a fluorine atom instead of a dichloromethyl group alters its reactivity and applications.
1-Bromo-2-chlorobenzene: This compound has fewer halogen substitutions, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C7H4BrCl3 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-bromo-4-chloro-2-(dichloromethyl)benzene |
InChI |
InChI=1S/C7H4BrCl3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H |
Clave InChI |
HEQZLXTVMJTXQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


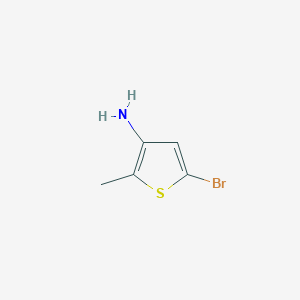
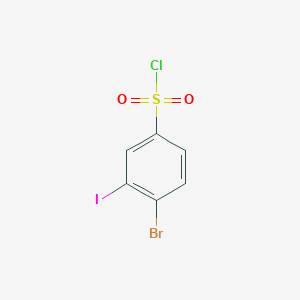
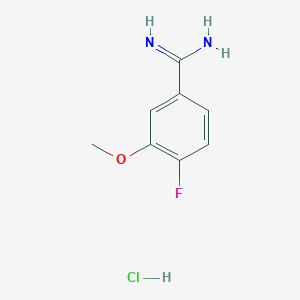
![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)
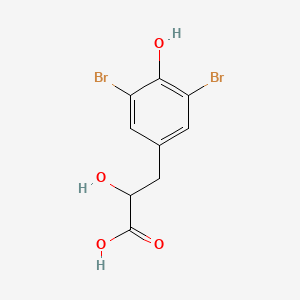

![Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13694525.png)
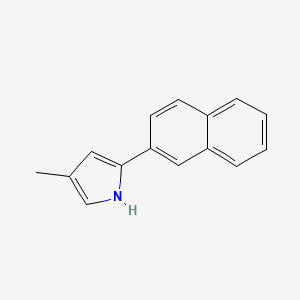
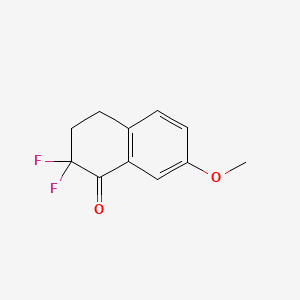

![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)
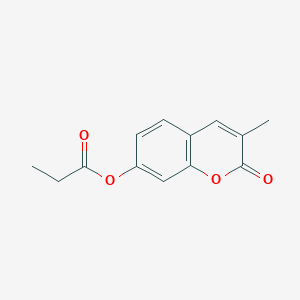
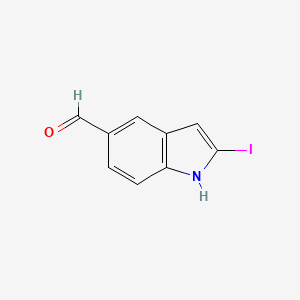
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
